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Bismuth Tin eutectic lump - 12713-30-3

Bismuth Tin eutectic lump

Catalog Number: EVT-6460238
CAS Number: 12713-30-3
Molecular Formula: BiSn
Molecular Weight: 327.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Bismuth Tin eutectic lump can be sourced from chemical suppliers such as Thermo Scientific and American Elements, which provide detailed specifications including purity levels (often around 99.95%) and physical properties . The alloy is manufactured through controlled processes that ensure consistent quality and composition.

Classification

This compound is classified under metal alloys, specifically as a eutectic alloy due to its unique melting characteristics. Eutectic alloys are defined by their ability to melt at a lower temperature than any of their individual components. Bismuth Tin eutectic falls within the broader category of bismuth alloys, which are recognized for their applications in various industrial processes .

Synthesis Analysis

Methods

The synthesis of Bismuth Tin eutectic lump typically involves melting the constituent metals together in a controlled environment. The process usually includes:

  1. Melting: Both bismuth and tin are heated to their respective melting points until they form a liquid mixture.
  2. Alloying: The molten metals are mixed thoroughly to achieve a homogeneous alloy.
  3. Cooling: The mixture is then cooled to solidify into the desired lump form.

Technical Details

The precise control of temperature during the melting process is crucial, as overheating can lead to oxidation or other undesirable reactions. The typical melting point for this eutectic alloy is around 138°C, which allows for easy handling and application in low-temperature environments .

Molecular Structure Analysis

Structure

Data

  • Molecular Formula: BiSn
  • Molecular Weight: Approximately 209.98 g/mol
  • Density: Ranges from 8.12 g/cm³ .
Chemical Reactions Analysis

Reactions

Technical Details

In practical applications, the alloy's resistance to corrosion and oxidation enhances its utility in various industrial settings, particularly in electronics and soldering processes where reliability is paramount .

Mechanism of Action

Process

The mechanism of action for Bismuth Tin eutectic lump primarily revolves around its thermal properties. Upon heating, the alloy melts uniformly without significant phase separation due to its eutectic nature. This characteristic allows it to flow easily into molds or joints during soldering applications.

Data

The low melting point facilitates its use in delicate electronic components that cannot withstand higher temperatures associated with traditional soldering materials .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Gray lump
  • Melting Point: 138°C - 170°C
  • Density: Approximately 8.12 g/cm³
  • Electrical Conductivity: High resistance compared to other metals
  • Thermal Conductivity: Lower than most metals except mercury .

Chemical Properties

Bismuth Tin eutectic exhibits significant resistance to oxidation and corrosion, making it ideal for use in environments that may degrade other materials. Its chemical stability under various conditions enhances its applicability in industrial processes .

Applications

Bismuth Tin eutectic lump has several scientific uses:

  1. Soldering Material: Commonly used in electronics due to its low melting point and excellent wetting properties.
  2. Low-Melting Alloys: Employed in applications requiring precise temperature control during melting.
  3. Nuclear Applications: Utilized as a coolant or neutron reflector in certain nuclear reactor designs due to its favorable thermal properties .
  4. Research and Development: Investigated for potential uses in advanced materials science due to its unique physical properties.

This compound's versatility across multiple domains underscores its importance in modern materials science and engineering applications.

Historical Development & Industrial Adoption Trajectory

Evolution of Eutectic Alloy Systems in Materials Science

Eutectic alloys represent a cornerstone of metallurgical science due to their unique solidification behavior and microstructural homogeneity. These systems form when two or more metals combine at a specific composition to melt and solidify at a single temperature lower than the melting points of the individual constituents. The bismuth-tin (Bi-Sn) eutectic, with a composition of 58% Bi and 42% Sn by weight, melts at 138°C, significantly below bismuth’s melting point of 271°C and tin’s 232°C [10]. This characteristic arises from the thermodynamic interaction between the two metals, where the liquid phase achieves maximum stability at the eutectic point, enabling simultaneous crystallization of bismuth-rich and tin-rich phases during cooling.

Historically, eutectic systems like Pb-Sn dominated early soldering applications due to their predictable behavior and favorable wetting properties. However, the discovery and refinement of bismuth-containing eutectics in the mid-20th century revealed advantages beyond mere low melting points. Bismuth exhibits unusual solidification properties, expanding by 3.32% upon solidification—a stark contrast to most metals that contract [1]. This property, combined with bismuth’s low toxicity and natural diamagnetism, positioned Bi-Sn as a candidate for specialized applications. Early research focused on ternary and quaternary fusible alloys incorporating bismuth (e.g., Wood’s metal, Rose’s metal), where Bi-Sn served as a foundational subsystem. These alloys exploited eutectic depression to achieve melting points below 100°C for applications in thermal fuses, mold-making, and biomedical devices [9].

Table 1: Key Properties of Bismuth-Tin Eutectic Lump vs. Related Systems

PropertyBi-Sn Eutectic (58Bi42Sn)Sn-Pb EutecticBi-Sn-Ag (57Bi42Sn1Ag)
Melting Point (°C)138183140
Density (g/cm³)8.568.73~8.52
Thermal Conductivity (W/m·K)19 (est.)5018 (est.)
Key CharacteristicsLow melting, expands on solidificationEstablished wettability, contractsMitigated fillet lift, improved creep
Primary ApplicationsLow-temp soldering, HIP thermal managementLegacy electronicsHigh-reliability portable electronics

Paradigm Shifts in Lead-Free Solder Development (1990s–Present)

The 1990s marked a pivotal era in solder technology, driven by escalating regulatory pressure against lead (Pb) due to its proven neurotoxicity and environmental persistence. The European Union’s Restriction of Hazardous Substances (RoHS) Directive, fully effective by 2006, catalyzed a global shift toward Pb-free alternatives. Early candidates included Sn-Ag-Cu (SAC) alloys, offering melting ranges near 217°C, but their high processing temperatures risked thermal damage to polymer substrates and sensitive components. This limitation reignited interest in Bi-Sn eutectic alloys, whose 138°C melting point provided a significant thermal margin [2] [8].

Initial adoption faced two critical barriers: lead contamination susceptibility and fillet lifting. When trace Pb from legacy components dissolved into Bi-Sn solder joints, it formed a ternary eutectic phase melting at 96°C, drastically undermining joint reliability during thermal cycling [2]. Concurrently, bismuth’s expansion upon solidification could induce interfacial stresses at copper or nickel substrates, causing brittle fracture at through-hole joints—a phenomenon termed fillet lifting. Industry response was multifaceted:

  • Alloy Engineering: Adding 1% silver (Ag) to form 57Bi-42Sn-1Ag significantly suppressed fillet lifting by modifying interfacial intermetallic compound (IMC) formation. Hewlett-Packard demonstrated joints with 65% of Sn-Pb’s strength and superior thermal cycle performance in 0–100°C regimes [2] [8].
  • Process Control: As Pb-free surface finishes (e.g., ENImAg) became ubiquitous after 2010, Pb contamination risks diminished, enabling broader Bi-Sn deployment in consumer electronics like smartphones and wearables [4].
  • Supply Chain Adaptation: Bismuth’s status as a byproduct metal (mainly from Pb/Cu refining) initially constrained supply. However, designation as a critical raw material by the EU (2017) and USA (2018) spurred investment in secondary recovery and alternative sourcing, such as Vietnam’s Núi Pháo tungsten skarn deposit [5].

Bismuth-Tin Alloys in Heterogeneous Integration Packaging: A Timeline Analysis

Heterogeneous Integration Packaging (HIP) represents the vanguard of semiconductor miniaturization, combining chiplets with varied functionalities into compact 2.5D/3D assemblies. Traditional SAC solders require reflow temperatures >240°C, which threaten polymer substrates, organic underfills, and adjacent low-melting interconnects. Bismuth-tin’s low processing temperature (<180°C) thus positions it as an enabling material for HIP architectures [3].

Table 2: Milestones in Bi-Sn Alloy Development for HIP Applications

PeriodKey DevelopmentTechnological Impact
2005–2010Recognition of coarse Bi particle formationIdentified microstructure instability during non-equilibrium cooling
2015–2020In-situ 4D X-ray microtomography studiesRevealed pyramidal Bi crystal growth mechanisms and Sn-Bi eutectic coupling dynamics
2020–2024Substrate interaction managementStrategies to counteract Sn depletion from Cu₆Sn₅ IMC formation, shifting composition hypereutectic
2024Grain boundary defect engineeringControlled cooling rates (<1°C/min) to suppress Bi pyramid branching and merging

Microstructural control remains paramount. Synchrotron X-ray tomography studies reveal that during solidification on copper substrates:

  • Primary Bismuth Nucleation: Occurs at ~123°C, preferentially at solder-air interfaces, forming pyramidal faceted crystals bounded by (1̄102) crystallographic planes [3].
  • Hypereutectic Shift: Reaction between Sn and Cu substrates forms Cu₆Sn₅ IMCs, depleting Sn from the melt and driving the composition toward bismuth-richness. This promotes primary Bi formation instead of coupled Sn-Bi eutectic growth [3].
  • Morphological Challenges: Coarse (>10µm) pyramidal Bi particles act as stress concentrators, reducing joint ductility. Recent advances utilize ultra-slow cooling rates (~1°C/min) and doping (e.g., Ag, Sb) to refine these microstructures, enhancing mechanical reliability in fine-pitch interconnects [3] [6].

Emerging applications leverage Bi-Sn’s functional properties beyond soldering. In thermal interface materials, bismuth’s exceptionally low thermal conductivity (~8 W/m·K) provides thermal resistance gradients, while its expansion compensates for polymer shrinkage. As magnesium-ion battery anodes, Bi-Sn nanocomposites exhibit rapid Mg²⁺ diffusion kinetics (barriers ~0.43 eV), enabled by vacancy-assisted transport in Mg₃Bi₂ phases [1] [6].

Properties

CAS Number

12713-30-3

Product Name

Bismuth Tin eutectic lump

IUPAC Name

bismuth;tin

Molecular Formula

BiSn

Molecular Weight

327.69 g/mol

InChI

InChI=1S/Bi.Sn

InChI Key

JWVAUCBYEDDGAD-UHFFFAOYSA-N

SMILES

[Sn].[Bi]

Canonical SMILES

[Sn].[Bi]

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